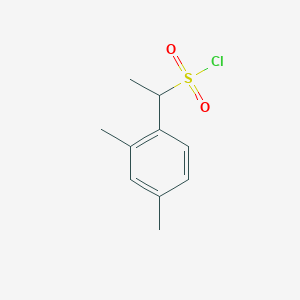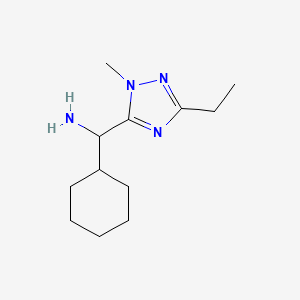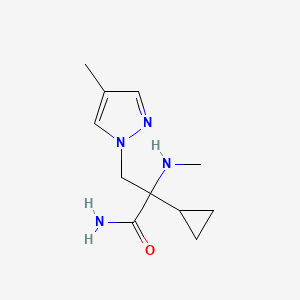![molecular formula C28H34N2O5 B13631330 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with the desired acetic acid derivative under controlled conditions. The reaction often employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase synthesis techniques allows for the efficient production of peptides with high purity and yield .
化学反応の分析
Types of Reactions
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
類似化合物との比較
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid is unique due to its specific structure, which includes a cyclopentyl group and a methylpentanamido moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides .
特性
分子式 |
C28H34N2O5 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
2-[1-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]cyclopentyl]acetic acid |
InChI |
InChI=1S/C28H34N2O5/c1-27(2,16-13-24(31)29-28(17-25(32)33)14-7-8-15-28)30-26(34)35-18-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,23H,7-8,13-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33) |
InChIキー |
CXTGAJIFOVFHDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=O)NC1(CCCC1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)












